3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975484
InChI: InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC15975484

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 3-(aminomethyl)-6,7-dimethylchromen-4-one
Standard InChI InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3
Standard InChI Key SHYNIXLTHJDVJM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC=C(C2=O)CN

Introduction

Molecular Structure and Characterization

The compound belongs to the chromen-4-one family, a class of oxygen-containing heterocycles renowned for their diverse biological activities. Its IUPAC name, 3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one, delineates the following features:

  • A benzopyran-4-one backbone (chromen-4-one).

  • Methyl substituents at the 6- and 7-positions of the aromatic ring.

  • An aminomethyl group (-CH2_2NH2_2) at the 3-position of the pyrone ring.

Table 1: Molecular Data for 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

PropertyValue
Molecular FormulaC12_{12}H13_{13}NO2_{2}
Molecular Weight215.24 g/mol
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 ether O)
Topological Polar Surface Area64.5 Ų
LogP (Predicted)~2.1

The methyl groups at positions 6 and 7 enhance lipophilicity, while the aminomethyl group introduces a polar, protonatable nitrogen atom, influencing solubility and intermolecular interactions .

Synthetic Strategies

Although no explicit synthesis of 3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one is documented, analogous chromone derivatives provide a blueprint for its preparation. The general approach involves:

Core Chromen-4-one Formation

Chromen-4-ones are typically synthesized via the Kostanecki-Robinson reaction, involving cyclization of substituted 2'-hydroxyacetophenones with aldehydes . For example, microwave-assisted condensation of 5-bromo-2-hydroxyphenyl ethanone with 4-(diethylamino)benzaldehyde yields brominated chromen-4-ones, as demonstrated in the synthesis of compound 1 (6-bromo-2-(4-diethylamino)phenyl-3-hydroxy-4H-chromen-4-one) . Adapting this method, 6,7-dimethylchromen-4-one could be synthesized using 2-hydroxy-5,6-dimethylacetophenone and an appropriate aldehyde.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsIntermediate
1Kostanecki-Robinson cyclization2-hydroxy-5,6-dimethylacetophenone, RCHO, microwave irradiation6,7-dimethyl-4H-chromen-4-one
2Mannich reactionFormaldehyde, NH3_3, ethanol, reflux3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: Chromen-4-ones typically absorb in the 300–400 nm range. Methyl and aminomethyl substituents may redshift absorption due to electron-donating effects.

  • Fluorescence: ESIPT (excited-state intramolecular proton transfer)-capable chromones exhibit dual emission, but methylation at the 3-position (as in AlMF) suppresses ESIPT, simplifying the emission profile .

ActivityMechanism of ActionStructural Basis
Anti-inflammatoryTNF-α inhibitionAnalogous to compound in
AntimicrobialMembrane disruptionLipophilic methyl groups
AnticancerTopoisomerase inhibitionPlanar chromone core intercalation

Challenges and Future Directions

Current gaps include:

  • Synthetic Optimization: Developing regioselective methods for aminomethylation.

  • Biological Profiling: Screening against disease-relevant targets.

  • Formulation Studies: Enhancing bioavailability through prodrug design or nanoformulations.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the full potential of this underexplored compound.

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